molecular formula C11H22N2O B7873657 1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

Cat. No.: B7873657
M. Wt: 198.31 g/mol
InChI Key: XYIKGZHWAODYJI-UHFFFAOYSA-N
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Description

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a piperidine-derived compound featuring an isopropylamino-methyl substituent at the 3-position of the piperidine ring and an ethanone group at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the ketone and secondary amine groups, and steric bulk from the isopropyl moiety. The compound is listed in commercial catalogs (e.g., CymitQuimica) for applications in pharmaceuticals and agrochemicals, highlighting its relevance in drug discovery .

Properties

IUPAC Name

1-[3-[(propan-2-ylamino)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-7-11-5-4-6-13(8-11)10(3)14/h9,11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKGZHWAODYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a synthetic organic compound with notable biological activity, primarily due to its structural characteristics which include a piperidine ring and an isopropylamino side chain. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in neurological disorders.

  • Molecular Formula : C11_{11}H22_{22}N2_2O
  • Molecular Weight : Approximately 198.31 g/mol
  • Structure : The compound features a piperidine ring substituted with an isopropylamino group and an ethanone moiety, which facilitates various interactions within biological systems.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzymes : It may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

Activity Description
Neurotransmission Modulation Influences neurotransmitter systems, potentially aiding in the treatment of psychiatric disorders.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, affecting overall cellular function.
Antidepressant Effects Preliminary studies suggest potential antidepressant properties, warranting further investigation.

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors indicated that the compound could enhance serotonergic activity, which is crucial for mood regulation. This suggests a possible application in treating depression and anxiety disorders .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound acts as a selective inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially benefiting conditions like Alzheimer's disease .

Study 3: Pharmacokinetics and Bioavailability

Research assessing the pharmacokinetics of this compound revealed favorable absorption characteristics and a moderate half-life, indicating its potential for effective therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences
1-[3-(Methylamino-methyl)-piperidin-1-yl]-ethanoneMethyl group may alter receptor binding affinity and selectivity.
1-[3-(Ethylamino-methyl)-piperidin-1-yl]-ethanoneEthyl substitution could influence pharmacodynamics differently.

Scientific Research Applications

Applications in Scientific Research

  • Pharmaceutical Development
    • The compound's structure suggests potential use in the synthesis of novel pharmacological agents. Its piperidine moiety is frequently found in drugs targeting the central nervous system (CNS), making it a candidate for exploring neuroactive substances.
    • Research indicates that derivatives of piperidine can exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
  • Chemical Synthesis
    • 1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity profile allows for modifications that can lead to the development of new compounds with desired properties.
    • The compound could be utilized in the synthesis of ligands for receptor studies, contributing to the understanding of receptor-ligand interactions.
  • Biochemical Studies
    • Investigations into the biochemical pathways influenced by this compound could reveal insights into its mechanism of action and potential therapeutic applications. The exploration of its interactions at the molecular level may lead to advancements in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Ethanone Derivatives

Table 1: Key Structural Features of Selected Analogs
Compound Name Substituent at Piperidine 3-Position Additional Functional Groups Molecular Weight Key References
1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone Isopropylamino-methyl None 212.3 (estimated)
1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone Cyclopropylamino-ethyl Cyclopropane ring 225.33
1-(3-((4-Amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone Azetidine-pyrazolo-pyrimidine Naphthalene-ethoxy group 510.5 (estimated)
1-{4-hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one Piperidinyl-methyl Phenolic hydroxyl 273.4
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone None (substitution at ethanone) Dinitrophenyl group 307.3
Stability and Isomerization
  • 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Exhibits dynamic isomerization due to restricted rotation around the amide bond. Variable-temperature NMR studies reveal an energy barrier of ~67 kJ/mol for isomer interconversion, suggesting moderate stability under ambient conditions .

Functional Group Impact on Bioactivity

  • Piperacetazine (1-[10-[3-[4-(2-Hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone): The phenothiazine core and hydroxyethyl group contribute to its antipsychotic activity, demonstrating how extended aromatic systems enhance CNS penetration .
  • Pyrazolo-pyrimidine-ethanone hybrids (e.g., 17i in ): These compounds, featuring naphthalene-ethoxy groups, show potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), underscoring the role of planar aromatic systems in targeting parasitic enzymes .
  • Chlorobenzoyl-piperidine-ethanone (1-(3-(4-chlorobenzoyl)piperidin-1-yl)ethanone): The electron-withdrawing chloro group may enhance electrophilicity, influencing reactivity in cross-coupling reactions or binding to hydrophobic pockets in proteins .

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